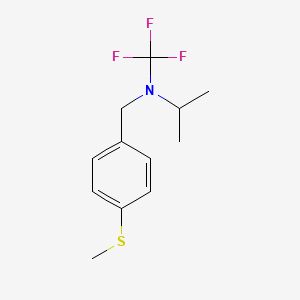
N-(4-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that features a benzyl group substituted with a methylthio group and a trifluoromethyl group attached to a propan-2-amine backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine typically involves multi-step organic reactions. One possible route could involve:
Starting Material: 4-(methylthio)benzyl chloride.
Nucleophilic Substitution: Reacting 4-(methylthio)benzyl chloride with trifluoromethylamine under basic conditions to form the intermediate.
Amine Alkylation: Alkylation of the intermediate with 2-bromopropane to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with trifluoromethyl groups are often used as catalysts in various organic reactions.
Materials Science: These compounds can be used in the development of new materials with unique electronic properties.
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent due to its unique structural features.
Medicine
Therapeutic Agents: Potential use in the development of new drugs targeting specific biological pathways.
Industry
Chemical Manufacturing: Used as intermediates in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-(4-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(methylthio)benzyl)-N-methylpropan-2-amine: Lacks the trifluoromethyl group.
N-(4-(methylthio)benzyl)-N-(trifluoromethyl)butan-2-amine: Has a longer alkyl chain.
Uniqueness
The presence of both the methylthio and trifluoromethyl groups in N-(4-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine imparts unique electronic and steric properties, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C12H16F3NS |
|---|---|
Molekulargewicht |
263.32 g/mol |
IUPAC-Name |
N-[(4-methylsulfanylphenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C12H16F3NS/c1-9(2)16(12(13,14)15)8-10-4-6-11(17-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
GFCUDJIIBFGUNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1=CC=C(C=C1)SC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


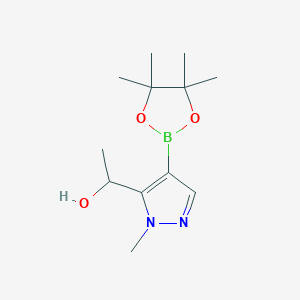

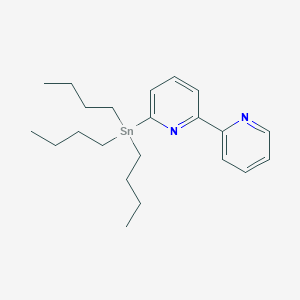
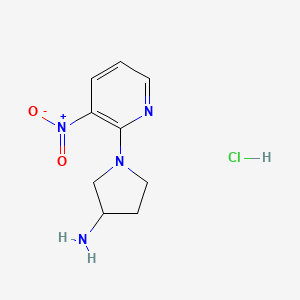
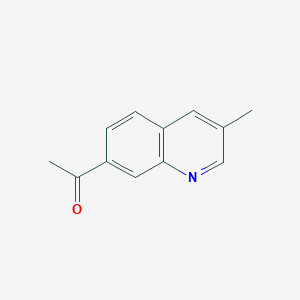
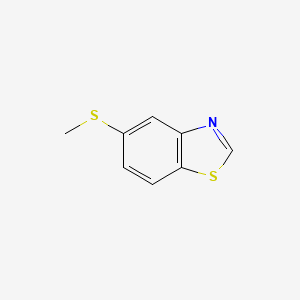
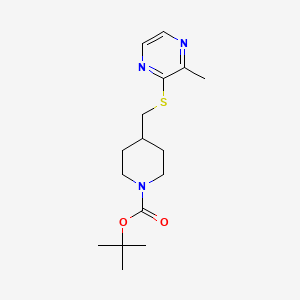


![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
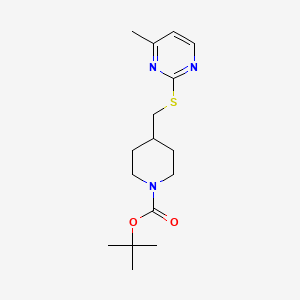
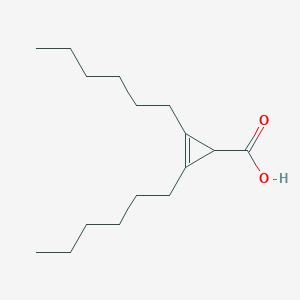
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)

